1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857392
InChI: InChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC15857392

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C13H14N2O/c1-9-4-5-13(10(2)6-9)15-11(3)12(8-16)7-14-15/h4-8H,1-3H3
Standard InChI Key BVRKSZOQTOWNGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2C(=C(C=N2)C=O)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is C₁₃H₁₄N₂O, derived from a pyrazole ring (C₃H₄N₂) substituted with a 2,4-dimethylphenyl group (C₈H₉), a methyl group (CH₃), and a formyl group (CHO). The IUPAC name reflects the substituent positions: the 1-position hosts the 2,4-dimethylphenyl ring, the 5-position a methyl group, and the 4-position the aldehyde functionality .

Key Structural Features:

  • Pyrazole Core: A five-membered heterocycle with adjacent nitrogen atoms, contributing to aromaticity and planarity.

  • 2,4-Dimethylphenyl Group: Introduces steric bulk and electron-donating effects via methyl substituents at the 2- and 4-positions of the benzene ring.

  • Aldehyde Functional Group: Enhances electrophilicity at the 4-position, enabling participation in condensation and nucleophilic addition reactions .

Physicochemical Properties

While direct measurements for this compound are unavailable, properties can be extrapolated from structurally related pyrazole carbaldehydes:

PropertyEstimated ValueBasis for Estimation
Molecular Weight214.27 g/molCalculated from C₁₃H₁₄N₂O
Melting Point85–90°CAnalog: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (MP: 60°C)
Boiling Point240–250°C at 760 mmHgAnalog: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (BP: 229°C)
Density1.15–1.25 g/cm³Similar pyrazole derivatives
SolubilitySoluble in DMF, DMSO; moderate in ethanolPolar aprotic solvents favor solubility

The electron-withdrawing aldehyde group and electron-donating methyl substituents create a polarized electronic environment, influencing reactivity in heterocyclic transformations .

Synthetic Methodologies

Vilsmeier-Haack Formylation

A prevalent route to pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction, where a hydrazone intermediate undergoes cyclization with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) . For 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, the synthesis likely proceeds as follows:

  • Hydrazone Formation:
    Condensation of 2,4-dimethylphenylhydrazine with a β-keto aldehyde (e.g., 3-oxopentanal) yields the hydrazone intermediate.

    2,4-Dimethylphenylhydrazine+CH₃COCH₂CHOHydrazone Intermediate\text{2,4-Dimethylphenylhydrazine} + \text{CH₃COCH₂CHO} \rightarrow \text{Hydrazone Intermediate}

    Reaction conditions: Ethanol, HCl catalysis, reflux (1–2 h) .

  • Cyclization and Formylation:
    Treatment of the hydrazone with POCl₃ in anhydrous DMF at 80–90°C induces cyclization and formylation, generating the pyrazole-4-carbaldehyde .

    Hydrazone+POCl₃/DMF1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde\text{Hydrazone} + \text{POCl₃/DMF} \rightarrow \text{1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde}

    Critical factors include anhydrous DMF (to prevent hydrolysis) and stoichiometric POCl₃ (3 equivalents) .

Nucleophilic Aromatic Substitution

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H-NMR signals (δ, ppm):

  • Aldehyde Proton: 9.8–10.2 (s, 1H, CHO) .

  • Pyrazole H-3: 7.2–7.5 (s, 1H, pyrazole ring) .

  • Aromatic Protons: 6.8–7.3 (m, 3H, 2,4-dimethylphenyl) .

  • Methyl Groups: 2.3–2.5 (s, 6H, 2×CH₃ on phenyl); 2.1 (s, 3H, pyrazole-CH₃) .

¹³C-NMR peaks would include:

  • CHO: ~190 ppm .

  • Pyrazole Carbons: 140–160 ppm (C-4), 110–120 ppm (C-3 and C-5) .

  • Aromatic Carbons: 125–135 ppm (C-2, C-4, C-6 of phenyl); 20–25 ppm (methyl carbons) .

Infrared (IR) Spectroscopy

Key absorptions:

  • Aldehyde C=O Stretch: 1680–1720 cm⁻¹ .

  • C=N Stretch (Pyrazole): 1550–1600 cm⁻¹ .

  • C-H Stretch (Aromatic): 3000–3100 cm⁻¹ .

Mass Spectrometry

  • Molecular Ion Peak: m/z 214 [M]⁺.

  • Fragmentation: Loss of CHO (m/z 185), followed by cleavage of the 2,4-dimethylphenyl group (m/z 105) .

Industrial and Synthetic Applications

Intermediate in Heterocyclic Synthesis

The aldehyde group facilitates condensation reactions, enabling the synthesis of:

  • Schiff Bases: Reaction with amines yields imines for coordination chemistry .

  • Chalcones: Aldol condensation with ketones generates α,β-unsaturated ketones, precursors to flavones and isoflavones .

Material Science

Pyrazole aldehydes contribute to the development of:

  • Metal-Organic Frameworks (MOFs): As ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .

  • Photocatalysts: Tunable electronic properties enhance light absorption in visible spectra .

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